molecular formula C20H19N3OS B2665381 4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-88-3

4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2665381
CAS No.: 396719-88-3
M. Wt: 349.45
InChI Key: CFHFKDBBBFWHEJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a thiophene ring. The presence of these groups suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational chemistry methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Scientific Research Applications

Heterocyclic Synthesis and Derivatives

  • The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole and pyrazolopyrimidine, highlights a broad methodological approach in heterocyclic chemistry which could potentially include derivatives like "4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" (Mohareb et al., 2004).

Microwave Promoted Synthesis

  • A microwave-assisted synthesis method offers a cleaner, efficient, and faster route for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, indicating a potential application for rapid and green synthesis of compounds like "this compound" (Saeed, 2009).

Biological Activity and Drug Design

  • Research into cocrystals of pyrazinamide with hydroxybenzoic acids explores their potential as anti-TB drugs and their suitability in photovoltaic systems for energy conversion. This multidisciplinary approach suggests similar cocrystallization studies could be applicable for assessing the utility of "this compound" in therapeutic and energy-related applications (Al‐Otaibi et al., 2020).

Antimicrobial and Anti-inflammatory Agents

  • A study on thieno[2,3-c]pyrazole compounds reports significant antibacterial and anti-fungal activities, as well as notable anti-inflammatory effects. This research underscores the potential pharmacological significance of structurally related compounds, including "this compound" (El-Dean et al., 2015).

Antitumor Agents

  • New benzothiazole derivatives were synthesized as potent antitumor agents, illustrating the exploration of novel compounds for cancer treatment. The design and synthesis approach provide insights into the potential development of "this compound" for oncological research (Yoshida et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific studies, it’s hard to predict the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, its physical and chemical properties, and its potential biological activity. Such studies could provide valuable information for the development of new drugs or other useful compounds .

Properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-3-7-15(8-4-13)20(24)21-19-17-11-25-12-18(17)22-23(19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFKDBBBFWHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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